molecular formula C6H13N3O B3138480 N-[(oxolan-2-yl)methyl]guanidine CAS No. 45815-78-9

N-[(oxolan-2-yl)methyl]guanidine

Cat. No.: B3138480
CAS No.: 45815-78-9
M. Wt: 143.19 g/mol
InChI Key: ZZMZRAJYIBXOSH-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]guanidine is a chemical compound with the molecular formula C7H14N4O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group attached to an oxolane ring via a methylene bridge.

Safety and Hazards

While specific safety data for “N-(tetrahydrofuran-2-ylmethyl)guanidine” is not available, guanidine hydrochloride, a related compound, is known to be harmful if swallowed or inhaled, causes skin and eye irritation, and may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(oxolan-2-yl)methyl]guanidine include other guanidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes an oxolane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8)9-4-5-2-1-3-10-5/h5H,1-4H2,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMZRAJYIBXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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